1-Chloro-2,5-diiodo-3-fluorobenzene
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Overview
Description
1-Chloro-2,5-diiodo-3-fluorobenzene is an aromatic compound with the molecular formula C6H2ClFI2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1-Chloro-2,5-difluorobenzene undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogens. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with strong oxidizing agents can yield corresponding quinones.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.
Scientific Research Applications
1-Chloro-2,5-diiodo-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. Its iodine atoms make it suitable for use in radiopharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-diiodo-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The electron-withdrawing nature of the halogens influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzenes, such as:
1-Chloro-2,5-difluorobenzene: Similar in structure but with fluorine atoms instead of iodine.
1-Chloro-2,5-diiodobenzene: Lacks the fluorine atom, leading to different chemical properties and uses.
Fluorobenzene: A simpler compound with only one fluorine atom, used as a solvent and in the synthesis of other fluorinated compounds.
Properties
Molecular Formula |
C6H2ClFI2 |
---|---|
Molecular Weight |
382.34 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
InChI Key |
QQLAKNXZBNWZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)I |
Origin of Product |
United States |
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